![molecular formula C10H17ClO B2801558 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane CAS No. 2287331-99-9](/img/structure/B2801558.png)
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a bicyclic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a unique chemical structure that can be utilized in the development of new drugs with enhanced pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can have a variety of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the modulation of neurotransmitter release, and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane in lab experiments is its unique chemical structure, which can be utilized in the development of new drugs with enhanced pharmacological properties. However, one of the main limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions that researchers can pursue in the study of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane. These include:
1. Further exploration of the compound's mechanism of action and its potential therapeutic applications.
2. Development of new synthetic methods for the production of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane.
3. Investigation of the compound's potential as a lead compound for the development of new drugs with enhanced pharmacological properties.
4. Study of the compound's toxicity and its potential impact on human health.
5. Exploration of the compound's potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a compound with unique chemical properties that has been extensively studied for its potential applications in the field of medicinal chemistry. While there is still much to learn about this compound, researchers are optimistic about its potential as a lead compound for the development of new drugs with enhanced pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can be achieved through a variety of methods, including the use of Friedel-Crafts alkylation and Grignard reagents. The most commonly used method involves the reaction of 3-methoxypropyl magnesium bromide with 1-chloromethylcyclobutane in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have found that this compound possesses a unique chemical structure that can be utilized in the development of new drugs with enhanced pharmacological properties.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-12-4-2-3-9-5-10(6-9,7-9)8-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBTUGXJUVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

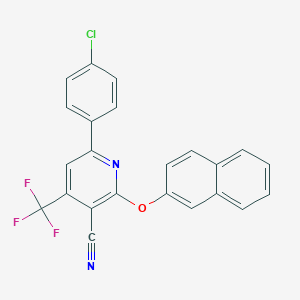
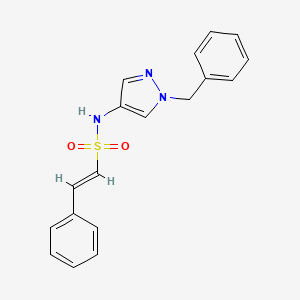
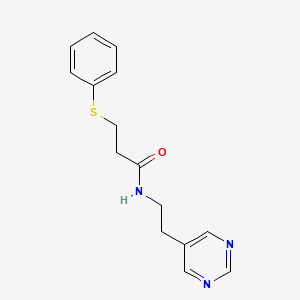
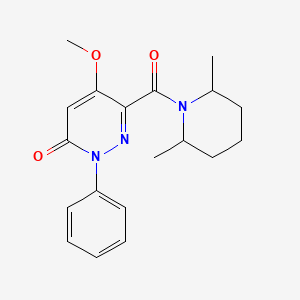
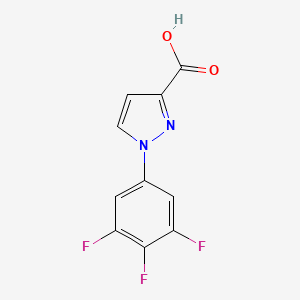
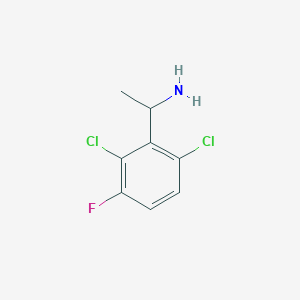
![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)
![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)

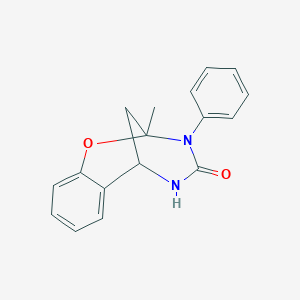
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)
![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)